Product packaging for Aloe-emodin-glucoside(Cat. No.:CAS No. 29010-56-8)

Aloe-emodin-glucoside

Cat. No.: B1665713
CAS No.: 29010-56-8
M. Wt: 432.4 g/mol
InChI Key: ASQHVCDULHERIH-JNHRPPPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloe-emodin-glucoside is a naturally occurring anthraquinone glycoside, recognized for its significant research value in oncology and pharmacology. Its core research application lies in investigating its potent antiproliferative and apoptotic effects against various cancer cell lines. Studies have demonstrated that this compound can inhibit cell viability and proliferation in nervous system tumors, including neuroblastoma and glioblastoma cells . The compound's research utility is further highlighted by its ability to modulate key cellular signaling pathways; related glycosylated derivatives have been shown to induce apoptosis in non-small-cell lung cancer cells by suppressing the MEK/ERK and Akt survival pathways . Furthermore, its potential neuroprotective properties make it a compound of interest for research on cerebral ischemia . The glycosylation of the anthraquinone structure is a key focus of investigation, as it is associated with improved aqueous solubility and bioavailability compared to its aglycone form, potentially enhancing its research applicability . As a primary reference standard with certified purity, it is essential for analytical testing and quality control. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B1665713 Aloe-emodin-glucoside CAS No. 29010-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHVCDULHERIH-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951621
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50488-89-6, 29010-56-8
Record name 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50488-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloe-emodin-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of Aloe Emodin Glucoside

Chromatographic Separations

Chromatography is a fundamental technique for the isolation and purification of aloe-emodin-glucoside from complex plant extracts. The choice of chromatographic method depends on the scale of separation and the desired purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is commonly employed for this purpose.

A typical HPLC method for the analysis of aloe-emodin-8-O-β-D-glucoside involves a gradient elution on a C18 column. The mobile phase often consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.2% acetic acid in water) and an organic solvent like methanol. The gradient program allows for the effective separation of the glycoside from other components in the extract. For instance, a gradient program could start with a lower concentration of the organic solvent, which is gradually increased over time to elute compounds with increasing hydrophobicity. The detection of this compound is typically carried out using a UV detector, with the wavelength set at approximately 254 nm.

The retention time for aloe-emodin-8-O-β-D-glucoside in a specific HPLC system was reported to be 27.177 ± 0.0016 minutes, distinguishing it from its aglycone, aloe-emodin (B1665711), which had a longer retention time of 30.748 ± 0.006 minutes under the same conditions.

For the isolation of larger quantities of pure this compound for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

In a study detailing the purification of emodin-8-O-glucoside (an isomer of this compound), a preparative HPLC system with a reversed-phase C18 column (e.g., 250 × 20 mm, 5.0 µm) was used. The separation was achieved using a gradient elution with acetonitrile and water as the mobile phase at a flow rate of 14 mL/min. The process started with 30% acetonitrile, which was increased to 60% over 35 minutes researchgate.net. Fractions are collected at specific time intervals, and those containing the pure compound are pooled and concentrated. The purity of the isolated compound is then typically verified by analytical HPLC.

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that is particularly useful for the fractionation of crude extracts and the isolation of natural products like this compound. CPC avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.

The separation in CPC is based on the partitioning of the solute between two immiscible liquid phases. A suitable biphasic solvent system is crucial for a successful separation. For the fractionation of an extract containing emodin (B1671224) glucosides, a solvent system composed of petroleum ether, ethyl acetate, methanol, and water in a 4:5:4:5 (v/v/v/v) ratio has been successfully employed. In this system, the upper phase, which was rich in emodin glucosides, was used as the stationary phase. The selection of the appropriate solvent system is guided by the partition coefficient (K) of the target compound.

Extract Preparation and Fractionation Strategies

The initial step in isolating this compound is the preparation of a crude extract from the plant material. This is typically followed by various fractionation techniques to enrich the extract with the target compound before final purification by chromatography.

The dried and powdered plant material is first extracted with a suitable solvent, such as methanol or ethanol. The choice of solvent is critical to ensure efficient extraction of the glycoside. The resulting crude extract is a complex mixture of various phytochemicals.

To isolate aloe-emodin dianthrone diglucosides from the leaves of Cassia angustifolia, a comprehensive fractionation strategy involving successive column chromatography was employed. This multi-step process utilized a series of different stationary phases to achieve a high degree of purification. The crude extract was first passed through an Amberlite XAD-2 column, which is a non-polar resin effective for adsorbing organic compounds from aqueous solutions. Subsequent purification steps involved chromatography on silica (B1680970) gel, followed by Polyamide C-200, and finally Sephadex LH-20, a size-exclusion chromatography resin nih.gov. This systematic approach of using different chromatographic materials with varying separation principles allows for the effective removal of impurities and the isolation of the target this compound.

Biosynthesis and Chemical Derivatization of Aloe Emodin Glucoside

Biosynthetic Pathways of Anthraquinone (B42736) Glycosides in Plants

The formation of aloe-emodin-glucoside in plants is a multi-step process that begins with the synthesis of its aglycone core, aloe-emodin (B1665711), followed by a glycosylation step.

Polyketide Pathway

The biosynthesis of the aloe-emodin anthraquinone core proceeds via the polyketide pathway. This pathway involves the sequential condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone structure.

In higher plants, anthraquinones are predominantly synthesized through this pathway, starting with one molecule of acetyl-CoA and seven molecules of malonyl-CoA. researchgate.net These molecules are condensed by a type III polyketide synthase (PKS) enzyme, specifically an octaketide synthase (OKS), to form an octaketide chain. researchgate.net This linear chain undergoes cyclization and a series of dehydration and oxidation reactions to form emodin (B1671224) anthrone (B1665570), which is then oxidized to generate emodin. researchgate.net Aloe-emodin is an isomer of emodin. wikipedia.org

Glycosylation Mechanisms and Enzymes (e.g., Glucosyltransferases)

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the aloe-emodin aglycone. This reaction, known as glycosylation, is catalyzed by a class of enzymes called UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, in this case, aloe-emodin.

Glycosylation significantly impacts the physicochemical properties of the aglycone, often leading to increased water solubility and stability. nih.govresearchgate.netresearchgate.net Plant UGTs from the GT1 family are key candidates for the glycosylation of natural products like aloe-emodin. dtu.dk Research has identified specific UGTs capable of glucosylating emodin and related compounds. For instance, a glucosyltransferase from tartary buckwheat, FtUGT73BE5, has been shown to glucosylate emodin in vitro. researchgate.net Similarly, RpUGT1 from rhubarb has been identified as an emodin-6-O-glucosyltransferase. dtu.dk These enzymes facilitate the formation of an O-glycosidic bond between the glucose molecule and a hydroxyl group on the aloe-emodin structure.

Synthetic Approaches for this compound and its Analogs

Both biotechnological and chemical methods have been developed to synthesize this compound and its derivatives, offering alternatives to extraction from natural sources and enabling the creation of novel analogs.

Enzymatic Modification and Biotransformation (e.g., using Escherichia coli strains)

Metabolic engineering and biotransformation offer a promising approach for the production of this compound. Genetically engineered strains of Escherichia coli have been successfully used to glycosylate aloe-emodin.

In one study, a glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) was expressed in E. coli to carry out the enzymatic modification of aloe-emodin. nih.govresearchgate.net To enhance the production of the necessary UDP-glucose donor, the E. coli strain was further engineered by deleting genes that divert glucose from the UDP-glucose precursor pool and overexpressing a gene that promotes its synthesis. nih.govresearchgate.net This engineered strain was then used as a whole-cell biocatalyst to convert exogenously supplied aloe-emodin into aloe-emodin-O-β-D-glucoside. nih.govresearchgate.net

Optimization of culture conditions and scaling up the process in a fermentor resulted in significant bioconversion rates. nih.govresearchgate.net Research has demonstrated the production of aloe-emodin-O-β-D-glucoside at a concentration of 45 mg/L, which represents an 84% bioconversion of the initial aloe-emodin substrate. nih.govresearchgate.net This highlights the potential of microbial fermentation for the efficient and scalable production of this compound.

Table 1: Biotransformation of Aloe-emodin to this compound using Engineered E. coli
ParameterValueReference
Enzyme UsedGlycosyltransferase (YjiC) from Bacillus licheniformis nih.govresearchgate.net
Host OrganismEngineered Escherichia coli BL21(DE3) nih.govresearchgate.net
SubstrateAloe-emodin (200 µM) nih.govresearchgate.net
ProductAloe-emodin-O-β-D-glucoside nih.govresearchgate.net
Maximum Yield168 µM (45 mg/L) nih.govresearchgate.net
Bioconversion Rate~84% nih.govresearchgate.net

Chemical Synthesis of Aloe-emodin Derivatives

Chemical synthesis provides a versatile platform for creating a wide array of aloe-emodin derivatives with potentially enhanced biological activities.

A significant area of research has been the synthesis of aloe-emodin glycosides featuring amino sugars, which are characteristic of the anthracycline class of chemotherapy drugs. usp.br The attachment of an amino-sugar unit to the anthraquinone core of aloe-emodin has been shown to improve its cytotoxic activity against cancer cell lines. researchgate.netnih.gov

The synthesis of these derivatives involves the glycosylation of the aloe-emodin aglycone with a protected amino sugar donor. For example, new glycosylated derivatives of aloe-emodin have been patented, with one such derivative bearing an acosamine fragment. researchgate.net The stereochemistry of the glycosidic linkage (α or β) and the configuration of substituents on the amino sugar can have a notable impact on the biological activity of the final compound. researchgate.net

Table 2: Examples of Synthesized Aloe-emodin Derivatives
Derivative ClassModificationKey FindingReference
Amino-sugar GlycosidesAttachment of an amino-sugar unit to the anthraquinone core.Significant improvement in cytotoxicity against several cancer cell lines compared to aloe-emodin. researchgate.netnih.gov
Acosamine DerivativesGlycosylation with an acosamine fragment at the 3-position.Demonstrated potent antiproliferative activity in various cancer cell lines. researchgate.net
Aloe-emodin–coumarin HybridsHybridization of aloe-emodin with coumarin moieties.Some hybrid compounds exhibited potent antiproliferative activity against a broad spectrum of tumor cell lines. mdpi.com
Methylated Analogs

Research into the specific methylated analogs of this compound is not extensively documented in publicly available scientific literature. While methylation is a known metabolic pathway for anthraquinones, specific studies detailing the synthesis and properties of methylated derivatives of this compound are limited. nih.gov General metabolic pathways for anthraquinones can include methylation and demethylation, but these have not been specifically detailed for this compound itself. nih.gov

Aloin-Derived Transformations (e.g., to Aloe-emodin, Rheinal, Rhein)

Aloin (B1665253) (also known as barbaloin) serves as a key precursor in the semi-synthesis of several important anthraquinone derivatives, including aloe-emodin and rhein (B1680588). nih.govresearchgate.net These transformations typically involve oxidation processes to convert the C-glycoside structure of aloin into the corresponding aglycone and its subsequent derivatives.

Transformation of Aloin to Aloe-emodin:

The conversion of aloin to aloe-emodin is a well-documented oxidative process. wikipedia.orgoup.comresearchgate.net This transformation is challenging due to the carbon-carbon bond between the glucose moiety and the anthrone ring in aloin, which is resistant to simple acid hydrolysis. researchgate.net One established method involves the oxidation of aloin using an oxygen-containing gas in the presence of an acid, often within a polyhydric alcohol solvent like ethylene glycol. wikipedia.orgnih.gov Another common laboratory and industrial method employs ferric chloride (FeCl₃) to facilitate the oxidation. oup.comresearchgate.net

The reaction conditions for the oxidation of aloin to aloe-emodin can be varied to optimize the yield and purity of the final product. The purity of the starting aloin is not always critical for the reaction to proceed, allowing for the use of crude aloin extracts. wikipedia.org

Below is a table summarizing typical reaction conditions for the synthesis of aloe-emodin from aloin.

Starting MaterialOxidizing Agent/CatalystSolventTemperatureReaction TimePurity of ProductReference
Crude Aloin (39% pure)O₂ / Nitric Acid (HNO₃)Ethylene Glycol120°C5-6 hours95-98% wikipedia.orgnih.gov
AloinFerric Chloride (FeCl₃)Hydrochloric Acid (HCl)RefluxNot SpecifiedNot Specified researchgate.net
AloinO₂ / Copper Salt CatalystAcidic MediumNot Specified3-15 hoursNot Specified oup.com

Transformation to Rhein:

Aloe-emodin, once synthesized from aloin, can be further oxidized to produce rhein (also known as cassic acid). researchgate.netwikipedia.orgnih.gov Rhein is an anthraquinone derivative with a carboxylic acid group, found naturally in plants like rhubarb and senna. nih.gov A common method for this conversion involves treating aloe-emodin with a chromium-free oxidizing medium. wikipedia.org For instance, a mixture of sodium nitrite dissolved in sulfuric acid can be used as the oxidizing agent. wikipedia.org The aloe-emodin is added to the heated oxidizing medium, and the reaction proceeds over a few hours. wikipedia.org The resulting rhein can then be purified through various extraction and precipitation techniques. wikipedia.orgnih.gov

Oxidation: Aloin is oxidized to form the intermediary compound aloe-emodin. researchgate.net

Further Oxidation: Aloe-emodin is then oxidized to form rhein. nih.govresearchgate.net

While "rheinal" is mentioned in some literature, detailed information regarding its specific structure and synthesis from aloin or aloe-emodin is not well-defined in the context of these transformations.

Pharmacological Activities and Research Potential of Aloe Emodin Glucoside

Anticancer and Antiproliferative Research

Research into the therapeutic potential of anthraquinone (B42736) glycosides has highlighted their activity against various cancer cell lines. While much of the research has focused on the aglycone form, aloe-emodin (B1665711), studies on its glycoside derivatives are emerging, revealing significant antiproliferative effects.

Studies have investigated the impact of emodin (B1671224) derivatives on neuroectodermal tumors, demonstrating notable inhibitory effects on cell viability and proliferation.

Research on emodin-8-O-glucoside (E-8-O-G), a glycosylated derivative of emodin, has shown its ability to inhibit the viability and induce cytotoxicity in neuroblastoma and glioblastoma cancer cells. mdpi.com In laboratory studies, E-8-O-G demonstrated dose-dependent inhibition of viability and proliferation in SK-N-AS neuroblastoma cells, T98G human glioblastoma cells, and C6 mouse glioblastoma cells. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) values were recorded at 108.7 µM for SK-N-AS cells, 61.24 µM for T98G cells, and 52.67 µM for C6 cells. mdpi.comnih.gov

The aglycone, aloe-emodin, has also been studied extensively for its effects against these types of tumors. It has been shown to selectively kill neuroectodermal tumor cells both in vitro and in vivo. aacrjournals.orgsemanticscholar.org In U87MG glioblastoma cells, aloe-emodin significantly decreased cell proliferation in a time- and dose-dependent manner, blocking the cell cycle in the S and G2/M phases and inducing apoptosis. mdpi.comresearchgate.net Furthermore, aloe-emodin has demonstrated the ability to overcome resistance to conventional chemotherapy agents like temozolomide (B1682018) in primary human glioblastoma cell lines, suggesting its potential as an adjuvant therapy. mdpi.comnih.govresearchgate.net It achieves this, in part, by inhibiting colony formation and the migration of glioblastoma cells. mdpi.comnih.govresearchgate.net

Table 1: Research Findings on Emodin Derivatives in Neuroectodermal Tumors

Compound Cell Line(s) Key Findings
Emodin-8-O-Glucoside SK-N-AS (Neuroblastoma), T98G (Glioblastoma), C6 (Glioblastoma) Inhibited viability and proliferation in a dose-dependent manner. mdpi.comnih.gov
Aloe-emodin U87MG (Glioblastoma) Decreased cell proliferation; induced cell cycle block and apoptosis. mdpi.comresearchgate.net
Aloe-emodin NULU, ZAR (Primary Glioblastoma) Overcame temozolomide resistance; inhibited colony formation and migration. mdpi.comnih.govresearchgate.net

Specific research on aloe emodin 3-O-glucoside (AE3G) has demonstrated its potent anticancer effects against non-small-cell lung cancer (NSCLC). A 2022 study found that AE3G significantly inhibited the growth and migration of human NSCLC cells more effectively than its aglycone, aloe-emodin. nih.gov The compound was shown to trigger mitochondria-dependent intrinsic apoptosis in A549, NCI-H460, and NCI-H1299 human NSCLC cell lines. nih.gov

The mechanism of action for AE3G involves the suppression of MEK/ERK and Akt signaling pathways. nih.gov It also reduced the expression of Bcl-2 and matrix metalloproteinases (MMP2 and MMP9), while augmenting the collapse of the mitochondrial membrane potential and increasing the cleavage of caspases (caspase 9, 8, and 3) and PARP, leading to DNA fragmentation. nih.gov Notably, AE3G showed no significant cytotoxicity against noncancerous Vero cells. nih.gov In animal models, intraperitoneal injection of AE3G reduced tumor volume and weight in xenograft mice harboring A549 cells. nih.gov

Studies on the aglycone, aloe-emodin, also support its antiproliferative role in NSCLC. Aloe-emodin has been found to reduce the viability of A549 and NCI-H1299 cells in a dose- and time-dependent manner by inducing caspase-dependent apoptosis and autophagy. nih.gov This is achieved through the activation of MAPK signaling and the inhibition of the Akt/mTOR pathway. nih.gov Another study highlighted that aloe-emodin inhibits proliferation by deactivating the PI3K/Akt/mTOR signaling pathways. texilajournal.com

Table 2: Research Findings on Aloe-emodin-glucoside and Aloe-emodin in NSCLC

Compound Cell Line(s) Key Findings
Aloe emodin 3-O-glucoside (AE3G) A549, NCI-H460, NCI-H1299 Significantly inhibited cell growth and migration; induced mitochondria-dependent apoptosis; suppressed MEK/ERK and Akt pathways. nih.gov
Aloe-emodin A549, NCI-H1299 Reduced cell viability; induced apoptosis and autophagy via MAPK and Akt/mTOR pathways. nih.gov

Research on aloe-emodin, the aglycone of this compound, has revealed its potential to inhibit the proliferation of liver cancer cells. Studies have shown that aloe-emodin can suppress cell growth and induce apoptosis in various hepatoma cell lines. nih.govnih.gov

In Huh-7 hepatoma cells, aloe-emodin demonstrated a time- and dose-dependent inhibition of cell growth and induction of apoptosis. nih.gov The antiproliferative effect was also observed in Hep 3B and Hep G2 liver cancer cell lines. nih.gov The mechanism in Hep G2 cells was associated with induced p53 and p21 expression, while in Hep 3B cells, it was dependent on p21. nih.gov A network pharmacology study suggested that aloe-emodin may exert its therapeutic effects on hepatocellular carcinoma by modulating multiple signaling pathways, including those related to cancer progression. nih.gov

Table 3: Research Findings on Aloe-emodin in Liver Cancer

Compound Cell Line(s) Key Findings
Aloe-emodin Huh-7 Inhibited cell growth and induced apoptosis in a time- and dose-dependent manner. nih.gov

The antiproliferative effects of aloe-emodin have been investigated in various breast cancer cell lines. Studies indicate that aloe-emodin can inhibit breast cancer cell proliferation, particularly in estrogen receptor-positive (ERα-positive) cells. researchgate.netaloeveraaustralia.com.auscispace.com The mechanism involves the downregulation of ERα protein levels, which in turn suppresses the transcriptional activation driven by this receptor. researchgate.netaloeveraaustralia.com.auscispace.com

Aloe-emodin was found to be a more potent growth inhibitor than its related compound, emodin. aloeveraaustralia.com.au Its action includes promoting the dissociation of heat shock protein 90 (HSP90) from ERα, leading to ERα ubiquitination and subsequent degradation by the proteasome. researchgate.netscispace.comnih.gov This effect tends to be focused on cytosolic ERα degradation. researchgate.netnih.gov

Further mechanistic studies have shown that aloe-emodin can selectively inhibit the proliferation and induce apoptosis in MCF-10AT and MCF-7 breast tumor cells. nih.gov This is achieved by dose-dependently decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, while increasing the pro-apoptotic protein Bax. nih.gov The regulation of Bcl-2 appears to occur at the protein translation level through the upregulation of miR-15a and miR-16-1. nih.gov Research also indicates that aloe-emodin can inhibit the invasion and metastasis of MCF-7 cells. mdpi.com

Table 4: Research Findings on Aloe-emodin in Breast Cancer

Compound Cell Line(s) Key Findings
Aloe-emodin MCF-7 (ERα-positive) Inhibited cell proliferation by downregulating ERα protein levels. researchgate.netaloeveraaustralia.com.auscispace.com
Aloe-emodin MCF-7 Promoted ERα degradation by causing its dissociation from HSP90. researchgate.netnih.gov
Aloe-emodin MCF-10AT, MCF-7 Induced apoptosis by modulating Bcl-2 family proteins via upregulation of miR-15a/miR-16-1. nih.gov

Aloe-emodin has demonstrated significant antiproliferative and pro-apoptotic activity in colorectal cancer cells. In vitro studies using SW620 and HT29 colorectal cancer cell lines showed that aloe-emodin suppressed cell viability and induced apoptosis in a dose-dependent manner. nih.gov

The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress. nih.gov Aloe-emodin treatment leads to the generation of reactive oxygen species (ROS), which triggers ER stress, evidenced by the upregulation of proteins like GRP78 and CHOP. nih.gov This cascade also involves an increase in cytosolic calcium levels and the activation of caspase-12, a key factor in ER stress-mediated apoptosis. nih.gov Other research has shown that aloe-emodin can inhibit the migration and invasion of colon cancer cells. nih.gov In animal studies using a mouse model, dietary administration of low-dose aloe-emodin was found to have chemopreventive effects, significantly reducing the number of colorectal tumors, partly by decreasing cell proliferation in the colorectal mucosa. waocp.org

Table 5: Research Findings on Aloe-emodin in Colorectal Cancer

Compound Cell Line(s) / Model Key Findings
Aloe-emodin SW620, HT29 Suppressed cell proliferation and induced apoptosis via ER stress-dependent pathways. nih.gov
Aloe-emodin WiDr Suppressed tumor migration and invasion. nih.gov

Inhibition of Cancer Cell Proliferation

Gastric Cancer

Aloe-emodin has been shown to inhibit the growth of human gastric cancer cells in a dose- and time-dependent manner. Studies on various gastric carcinoma cell lines, including MGC-803, SGC-7901, BGC-823, MKN45, AGS, and NCI-N87, have revealed its antiproliferative effects. For instance, treatment with aloe-emodin resulted in stronger and more prolonged inhibition against the MGC-803 cell line compared to SGC-7901 cells. In another study, a 0.05 mM concentration of aloe-emodin was found to inhibit the proliferation of MKN45 cells.

The mechanism in gastric cancer cells involves the induction of apoptosis. Research has shown that aloe-emodin can cause the mitochondrial release of apoptosis-inducing factor (AIF) and cytochrome c, which subsequently activates caspase-3, leading to apoptosis. nih.gov The AGS cell line, in particular, has demonstrated greater sensitivity to aloe-emodin compared to the NCI-N87 line. nih.gov Furthermore, aloe-emodin has been observed to arrest the cell cycle in the G0/G1 and S phases in different gastric cancer cell lines and decrease the activity of alkaline phosphatase (ALP), a marker of differentiation. nih.gov

Table 1: Research Findings on Aloe-emodin in Gastric Cancer
Cell LineObserved EffectsKey Mechanisms
MGC-803, SGC-7901Dose- and time-dependent inhibition of proliferation.Increase in S phase, decrease in ALP activity. nih.gov
AGS, NCI-N87Induction of apoptosis.Release of AIF and cytochrome c from mitochondria, activation of caspase-3. nih.gov
MKN45Inhibition of cell proliferation.Cell cycle arrest in G0/G1 phase. nih.gov
BGC-823Dose-dependent antiproliferative effect.Not specified.
Oral Squamous Cancer

The anticancer potential of aloe-emodin has also been investigated in oral squamous cell carcinoma. In vitro studies on the KB 3-1 cell line demonstrated that as the concentration of aloe-emodin increased, the viability of cancer cells decreased significantly. The compound's activity in these cells is linked to the induction of apoptosis, as evidenced by DNA fragmentation assays. Another study on SCC15 cells found that various concentrations of aloe-emodin inhibited proliferation. It has been noted that aloe-emodin can induce apoptosis in human oral squamous cell carcinoma cells through mechanisms involving caspase-9 and caspase-3.

Table 2: Research Findings on Aloe-emodin in Oral Squamous Cancer
Cell LineObserved EffectsKey Mechanisms
KB 3-1Decreased cell viability.Induction of apoptosis via DNA fragmentation. aacrjournals.org
SCC15Inhibition of cell proliferation.Induction of apoptosis.
SCC-25Increased cell death.Apoptosis induction. amegroups.org
Melanoma

In melanoma, aloe-emodin has been found to significantly reduce the proliferation, migration, and invasion of cancer cells. nih.gov Research on A375 and SK-MEL-28 melanoma cell lines shows that aloe-emodin treatment inhibits cell viability and colony formation. auajournals.org The compound induces G2 phase arrest and enhances apoptosis by increasing the expression of pro-apoptotic proteins like cleaved-caspase3 and Bax, while reducing the expression of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov

A key mechanism identified in melanoma is the inactivation of the Wnt/β-catenin signaling pathway. nih.govnih.govamegroups.org Aloe-emodin inhibits Wnt3a levels and promotes the phosphorylation and subsequent degradation of β-catenin. nih.govamegroups.org In vivo experiments have confirmed that aloe-emodin can inhibit tumor growth, and this effect is reversed by the overexpression of β-catenin. nih.govnih.gov Furthermore, studies on various melanoma cell lines (COLO 800, COLO 794, and A375) indicate that aloe-emodin disrupts the metabolic plasticity of these cells by impairing glycolysis, mitochondrial function, and redox homeostasis. mdpi.comnih.govnih.govresearchgate.net

Table 3: Research Findings on Aloe-emodin in Melanoma
Cell LineObserved EffectsKey Mechanisms
A375, SK-MEL-28Reduced proliferation, migration, and invasion; induced apoptosis and G2 phase arrest.Inactivation of Wnt/β-catenin pathway; regulation of Bax and Bcl-2. nih.govnih.gov
A375Induction of apoptosis.Downregulation of BCL-2, caspase-mediated apoptosis. nih.govfrontiersin.org
COLO 800, COLO 794, A375Inhibition of proliferation.Disruption of glycolysis, oxidative phosphorylation, and redox homeostasis. mdpi.comnih.govresearchgate.net
Bladder Cancer

Aloe-emodin's anticancer effects have been documented in the T24 human bladder cancer cell line. It inhibits cell viability and induces apoptosis and G2/M cell cycle arrest in a time- and dose-dependent manner. nih.gov The mechanism of action in these cells is mediated through the p53-dependent apoptotic pathway. nih.govresearchgate.net Treatment with aloe-emodin leads to increased expression of p53 and its downstream target p21. nih.govresearchgate.net This is accompanied by the activation of caspase-3, a marked increase in the expression of the Fas/APO1 receptor and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Table 4: Research Findings on Aloe-emodin in Bladder Cancer
Cell LineObserved EffectsKey Mechanisms
T24Inhibition of cell viability, G2/M arrest, induction of apoptosis. amegroups.orgresearchgate.netActivation of p53, p21, Fas/APO-1, Bax, and caspase-3; inhibition of Bcl-2. nih.govresearchgate.net
Leukemia

Research has demonstrated the antiproliferative and pro-apoptotic effects of aloe-emodin on several leukemia cell lines, including human U937 monoblastic leukemia, HL-60 promyelocytic leukemia, K-562 myelogenous leukemia, and P3HR-1 Burkitt's lymphoma cells. mdpi.com In U937 cells, aloe-emodin was shown to be an antiproliferative and differentiating agent. mdpi.com In HL-60 cells, aloe-emodin-induced apoptosis was confirmed by DNA fragmentation, which was associated with an increase in caspase-3 levels. mdpi.com Studies have reported IC50 values for aloe-emodin against K-562, HL-60, and P3HR-1 cell lines, indicating a dose-dependent cytotoxic effect. mdpi.com

Table 5: Research Findings on Aloe-emodin in Leukemia
Cell LineObserved EffectsKey Mechanisms
U937Antiproliferative and differentiating effects.Not specified. mdpi.com
HL-60Induction of apoptosis.Increased caspase-3 levels, DNA fragmentation. mdpi.com
K-562, P3HR-1Induction of apoptosis and necrosis.Dose-dependent cytotoxicity. mdpi.com
Merkel Cell Carcinoma

Aloe-emodin has shown specific toxicity against Merkel cell carcinoma (MCC), an aggressive and highly malignant skin cancer. mdpi.com A significant inhibitory effect on the proliferation of an MCC cell line was observed, with statistical significance at concentrations of 10 μmol and higher. mdpi.comfrontiersin.org This suggests that aloe-emodin could be a potential agent for treating MCC, a cancer known to be resistant to many conventional antineoplastic agents. nih.govfrontiersin.org

Table 6: Research Findings on Aloe-emodin in Merkel Cell Carcinoma
Cell LineObserved EffectsKey Mechanisms
MCC cell lineSignificant inhibition of cell growth/proliferation. mdpi.comfrontiersin.orgfrontiersin.orgSpecific toxicity against neuroectodermal tumor cells. frontiersin.org

Mechanisms of Antineoplastic Action

The anticancer properties of aloe-emodin stem from its ability to act on cancer cells in a pleiotropic manner, affecting multiple critical cellular pathways. nih.gov The primary mechanisms of its antineoplastic action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis: Aloe-emodin triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Intrinsic Pathway: It perturbs the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. nih.govspandidos-publications.com This process activates initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3 and caspase-6, ultimately leading to cell death. frontiersin.orgnih.govkarger.com The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted to favor apoptosis. nih.govnih.gov

Extrinsic Pathway: The compound can increase the expression of death receptors like Fas/APO-1, initiating the death receptor-mediated apoptotic cascade. nih.gov

Cell Cycle Arrest: Aloe-emodin can halt the progression of the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation. It has been shown to cause cell cycle arrest in the G0/G1, S, and G2/M phases, depending on the cancer cell type. nih.gov This arrest is often associated with the downregulation of key cell cycle regulators, including cyclins (e.g., cyclin B1) and cyclin-dependent kinases (CDKs). nih.govnih.govkarger.com

Modulation of Signaling Pathways: The compound interferes with several signaling pathways that are crucial for tumor growth and survival.

p53 Pathway: In some cancers, like bladder cancer, aloe-emodin induces the expression of the p53 tumor suppressor protein, which then activates downstream targets like p21 to mediate apoptosis and cell cycle arrest. nih.govauajournals.org

Wnt/β-catenin Pathway: In melanoma, aloe-emodin has been shown to inhibit this pathway, which is critical for cell proliferation and metastasis, by promoting the degradation of β-catenin. nih.govnih.govamegroups.org

Other Pathways: Research also points to its effects on pathways involving PI3K/Akt, mTOR, and MAP kinases, which are central to cell growth, proliferation, and survival. frontiersin.org

Other Mechanisms:

Disruption of Metabolic Plasticity: In melanoma cells, aloe-emodin impairs key metabolic pathways, including glycolysis and oxidative phosphorylation, and induces oxidative stress by increasing reactive oxygen species (ROS), thereby disrupting the energy production and redox balance essential for cancer cell survival. mdpi.comnih.govnih.govresearchgate.net

Anti-Metastatic Effects: It has been shown to inhibit the migration and invasion of cancer cells by decreasing the activity of matrix metalloproteinases (MMPs). nih.gov

Targeting Specific Molecular Pathways in Cancer Therapy (e.g., c-KIT promoter G-quadruplex)

A promising strategy in modern cancer therapy is the targeting of unique DNA structures within cancer cells, such as G-quadruplexes. These are four-stranded DNA structures found in the promoter regions of many oncogenes, including c-KIT. The stabilization of these structures by small molecules can inhibit gene expression, thereby halting cancer progression.

Aloe-emodin-8-glucoside has been identified as a potent G-quadruplex-binding molecule, showing a notable affinity for the G-quadruplex sequence in the c-KIT promoter. nih.govacs.orgacs.org Biophysical studies have confirmed that aloe-emodin-8-glucoside binds to and stabilizes the c-KIT G-quadruplex structure. nih.govacs.orgresearchgate.net This interaction is considered a potential mechanism for its anticancer activity, as the c-KIT oncogene is a key driver in several types of cancer. nih.govacs.org Comparative studies have shown that both aloe-emodin and aloe-emodin-8-glucoside have a higher binding affinity for G-quadruplex DNA like c-KIT than for standard duplex DNA. nih.govacs.org

Table 2: Research Findings on Molecular Targeting by this compound

Compound Molecular Target Method of Action Significance in Cancer Therapy Source
Aloe-emodin-8-glucoside c-KIT promoter G-quadruplex Binds to and stabilizes the G-quadruplex DNA structure. Inhibition of c-KIT oncogene expression. nih.govacs.orgresearchgate.netnih.gov

Anti-inflammatory Research

While this compound is primarily investigated for its anticancer effects, its aglycone, aloe-emodin, possesses well-documented anti-inflammatory properties. Inflammation is a critical component of many chronic diseases and can contribute to the development and progression of cancer.

Research on aloe-emodin has shown that it can suppress inflammatory responses by inhibiting the production of key inflammatory mediators. Studies using murine macrophages demonstrated that aloe-emodin dose-dependently inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA. This leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both potent inflammatory molecules. The anti-inflammatory effect of aloe-emodin has been found to be comparable to that of other known anti-inflammatory flavonoids. These actions are mediated through the downregulation of inflammatory pathways such as NF-κB and MAPKs.

The glycoside form is often associated with enhanced stability and bioavailability, suggesting that this compound may also possess significant, and potentially superior, anti-inflammatory activities, warranting further direct investigation.

Antioxidant Research

Aloe-emodin exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage.

Aloe-emodin acts as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cells. researchgate.net However, in some contexts, such as in cancer cells, aloe-emodin has been found to induce the generation of ROS, leading to DNA damage and apoptosis. researchgate.netnih.gov Studies comparing different hydroxyanthraquinones found that the ROS scavenging activity of aloe-emodin was less potent than that of emodin and rhein (B1680588). researchgate.net

By combating ROS, aloe-emodin helps protect against oxidative stress. scienceopen.comnih.gov In a murine model of sepsis, a condition characterized by excessive oxidative stress, pretreatment with aloe-emodin resulted in improved activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), in liver tissues. scienceopen.comnih.govbohrium.com This indicates that the compound can alleviate tissue damage by bolstering the body's natural antioxidant defenses. nih.gov

Antiviral Research (e.g., Influenza A Virus, Human Coronavirus NL63)

Research has highlighted the potential of aloe-emodin and related anthraquinones as antiviral agents. Studies have shown that aloe-emodin can inhibit the replication of the Influenza A virus in a concentration-dependent manner. sci-hub.se The mechanism appears to involve the up-regulation of galectin-3, a protein that enhances the expression of antiviral genes. sci-hub.se

The related compound, emodin, has demonstrated antiviral activity against Human Coronavirus NL63 (HCoV-NL63). nih.govresearchgate.net HCoV-NL63 uses the same ACE2 receptor as SARS-CoV-2 to enter host cells, making this finding particularly relevant. mdpi.comwikipedia.org Research on emodin derivatives suggests that modifications to the core structure can improve this antiviral activity, with one iodinated analogue showing activity comparable to remdesivir (B604916) against HCoV-NL63. nih.govresearchgate.net

Antibacterial and Antimicrobial Research (e.g., Staphylococcus epidermidis)

Aloe-emodin has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Its efficacy against Staphylococcus epidermidis, a common cause of hospital-acquired infections, has been a focus of research. nih.govnih.gov Studies have determined its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various bacterial strains. nih.govnih.govdntb.gov.ua The mechanism of action against S. epidermidis involves disrupting the bacterial cell membrane, leading to deformities in morphology and loss of selective permeability. nih.govnih.gov Aloe-emodin is also known to have a strong inhibitory effect on the synthesis of nucleic acid and protein in Staphylococcus species. mdpi.com

Table 2: Antibacterial Activity of Aloe-emodin

Bacterial Type Organism MIC Range (μg/mL) MBC Range (μg/mL) References
Gram-positive Staphylococcus epidermidis & other Gram-positive species 4–32 32–128 nih.govnih.govdntb.gov.ua
Gram-negative Various species 128–256 >1024 nih.govnih.govdntb.gov.ua

Immunomodulatory Research (e.g., Macrophage Priming, TLR-2/MAPK/NF-κB Pathway Activation)

Research into this compound and its aglycone, emodin, has revealed significant immunomodulatory activities, particularly in the context of macrophage activation. Studies have demonstrated that the glycosylated form, specifically emodin 8-O-glucoside (E8G), is a more potent stimulator of macrophage activity than its non-glycosylated counterpart, emodin aglycone. nih.gov

In murine macrophage (RAW264.7) and human monocytic (THP-1) cell lines, E8G was shown to more effectively induce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), compared to emodin. nih.gov Furthermore, E8G significantly and dose-dependently increased the expression of inducible nitric oxide synthase (iNOS), leading to a notable rise in nitric oxide (NO) production. nih.gov This compound also markedly enhanced the phagocytic capability of macrophages. nih.gov

The underlying mechanism for this enhanced immunostimulatory activity involves the upregulation of the Toll-like receptor-2 (TLR-2)/Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov E8G treatment was found to increase the expression of TLR-2 mRNA and promote the phosphorylation of MAPKs, specifically JNK and p38. nih.gov This activation leads to the subsequent nuclear translocation of NF-κB, a critical transcription factor for inflammatory responses. nih.gov Similarly, research on aloe-emodin has shown it can suppress inflammatory responses by down-regulating TLR2-mediated cytokine induction and inhibiting the NF-κB and MAPK signaling pathways in stimulated macrophages. semanticscholar.orgresearchgate.net These findings collectively suggest that the glycosylation of emodin plays a crucial role in its ability to prime macrophages and enhance early innate immunity. nih.gov

Table 1: Research on Immunomodulatory Effects

Compound Model Key Findings Proposed Mechanism
Emodin 8-O-glucoside (E8G) Murine Macrophage (RAW264.7) & Human Monocytic (THP-1) cells More potent than emodin in inducing TNF-α, IL-6, and NO secretion. Enhanced macrophage phagocytosis. Upregulation of TLR-2 expression and activation of the MAPK (JNK, p38) and NF-κB signaling pathways. nih.gov

Neuroprotective Research (e.g., Cerebral Ischemia-Reperfusion Injury, Glutamate-Induced Neuronal Damage)

Emodin-8-O-beta-D-glucoside has demonstrated neuroprotective capabilities in both in vivo and in vitro models of neurological damage. researchgate.net Research indicates its potential to protect against cerebral ischemia-reperfusion injury and neuronal damage induced by glutamate (B1630785). researchgate.net The protective action is attributed to its ability to exert antioxidative effects and inhibit the neurotoxicity caused by excessive glutamate. researchgate.net Studies have confirmed that emodin-8-O-beta-D-glucoside is capable of penetrating the blood-brain barrier and distributing within brain tissue. researchgate.net

The aglycone form, emodin, has also been extensively studied for its neuroprotective properties. In rat models of middle cerebral artery occlusion (MCAO), a simulation of ischemic stroke, emodin treatment was found to reduce infarct volume and subsequent cell death. nih.govnih.gov In vitro studies using PC12 cells exposed to oxygen-glucose deprivation showed that emodin restored cell viability, reduced the production of reactive oxygen species (ROS), and decreased the release of glutamate. nih.govnih.gov

The mechanism behind these effects involves the activation of the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway. nih.govnih.gov This activation leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and the glutamate transporter-1 (GLT-1), which helps clear excess glutamate from the synapse. nih.govnih.gov Concurrently, emodin suppresses the levels of activated-caspase 3, a key executioner of apoptosis. nih.govnih.gov Research on aloe-emodin has also shown it can ameliorate brain tissue damage and reduce cerebral edema in models of post-stroke depression. mdpi.com

Table 2: Research on Neuroprotective Effects

Compound Model Condition Key Findings Proposed Mechanism
Emodin-8-O-beta-D-glucoside In vivo & In vitro Cerebral Ischemia-Reperfusion Injury; Glutamate-Induced Damage Provided neuroprotection; able to penetrate the blood-brain barrier. Antioxidative effects; inhibition of glutamate neurotoxicity. researchgate.net
Emodin Rat Middle Cerebral Artery Occlusion (MCAO) model; PC12 cells Ischemia-Reperfusion Injury Reduced infarct volume and cell death; restored cell viability; decreased ROS and glutamate release. Activation of ERK-1/2 signaling pathway, leading to increased Bcl-2 and GLT-1 expression and suppression of activated-caspase 3. nih.govnih.gov

Hepatoprotective Research

Aloe-emodin has shown potential protective effects against acute liver injury. In a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity, a xenobiotic that causes liver damage through free radical-mediated lipid peroxidation, pretreatment with aloe-emodin resulted in less severe liver lesions. cabidigitallibrary.org This was confirmed by lower serum levels of L-aspartate-2-oxoglutarate-aminotransferase, an indicator of liver damage. cabidigitallibrary.org The study also found that aloe-emodin offered protection against the inflammatory response associated with the injury, as evidenced by normalized levels of tumour necrosis factor-α mRNA. cabidigitallibrary.org

Furthermore, aloe-emodin has been investigated for its role in hepatocellular carcinoma (HCC). Network pharmacology and in vitro experiments suggest that aloe-emodin may exert therapeutic effects on HCC by modulating multiple signaling pathways, including the PI3K-AKT pathway. nih.govnih.gov Studies on HepG2 liver cancer cells demonstrated that aloe-emodin inhibited cell proliferation and promoted apoptosis, confirming its anti-proliferative activity. frontiersin.org These findings highlight a dual role for aloe-emodin in not only protecting against chemically-induced liver damage but also in potentially combating liver cancer through the regulation of key cellular signaling pathways. nih.govnih.govfrontiersin.org

Table 3: Research on Hepatoprotective Effects

Compound Model Condition Key Findings Proposed Mechanism
Aloe-emodin Rat model Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Reduced severity of liver lesions; lowered serum liver damage markers; normalized inflammatory markers (TNF-α mRNA). Protection against hepatocyte death and inflammatory response subsequent to lipid peroxidation. cabidigitallibrary.org

Antidiabetic and Antihyperglycemic Research (e.g., Glucose Transport, GLUT4 Expression)

Aloe-emodin-8-O-β-D-glucoside has been identified as a compound with significant potential in managing hyperglycemia. Research shows it enhances the cellular uptake of glucose by activating the phosphatidylinositol 3-kinase (PI3K) pathway and upregulating the expression of glucose transporter 4 (GLUT4). nih.govnih.gov GLUT4 is a critical protein that facilitates the movement of glucose into muscle and adipose tissues. nih.gov

In vivo studies using diabetic rats have further substantiated these findings. Treatment with aloe-emodin glycosides led to a dose-dependent decrease in fasting blood glucose levels. innovareacademics.inresearchgate.net The compound was shown to improve carbohydrate metabolism by regulating key hepatic enzymes. innovareacademics.inresearchgate.net In the skeletal muscle tissue of diabetic rats, treatment augmented the phosphorylation of several downstream regulators of the insulin (B600854) signaling pathway, including the insulin receptor beta, insulin receptor substrate 1 (IRS-1), PI3K, and importantly, GLUT4. innovareacademics.in These results indicate that this compound can mimic insulin's effects, promoting glucose transport and glycogen (B147801) storage, thereby exerting a potent antihyperglycemic effect. innovareacademics.inresearchgate.net The aglycone, aloe-emodin, has also been shown to exhibit significant anti-hyperglycemic activity in oral glucose tolerance tests. nih.gov

Table 4: Research on Antidiabetic and Antihyperglycemic Effects

Compound Model Key Findings Proposed Mechanism
Aloe-emodin-8-O-β-D-glucoside L6 myotubes; 3T3-L1 adipocytes Stimulated glucose transport and glycogen storage. Activation of the PI3K-dependent pathway; upregulation of GLUT4 expression. nih.govnih.govresearchgate.net
Aloe-emodin glycoside High-fat diet/streptozotocin-induced diabetic rats Dose-dependent decrease in fasting blood glucose; improved carbohydrate metabolism. Enhanced phosphorylation of insulin downstream regulators (insulin receptor beta, IRS-1, PI3K, GLUT4) in skeletal muscle. innovareacademics.in

Renal Protective Research (e.g., Lupus Nephritis)

The potential of aloe-emodin and its related compounds to protect renal function has been explored in various models of kidney disease. In a mouse model of lupus nephritis, a serious complication of systemic lupus erythematosus, the aglycone emodin was found to significantly reduce renal damage. nih.gov This protective effect was achieved through the downregulation of TNF-α and intercellular adhesion molecule-1 (ICAM-1), which subsequently led to a reduction in the infiltration of immune cells into the kidney tissues. nih.gov

In the context of chronic kidney disease (CKD), aloe-emodin has been shown to ameliorate renal fibrosis. nih.gov In an adenine-induced mouse model of CKD, treatment with aloe-emodin reversed kidney fibrosis, decreased the degree of glomerulosclerosis and interstitial fibrosis, and alleviated the associated functional damage. nih.gov The mechanism underlying this renoprotective effect was identified as the inhibition of the PI3K/Akt/GSK3β signaling pathway, a key pathway involved in fibrosis. nih.gov Furthermore, in models of diabetic nephropathy, aloe-emodin has been studied for its protective effects, with research identifying interferon regulatory factor 4 (IRF4) as a potential target. researchgate.net

Table 5: Research on Renal Protective Effects

Compound Model Condition Key Findings Proposed Mechanism
Emodin Mouse model Lupus Nephritis Significantly reduced renal damage and infiltration of immune cells. Downregulation of TNF-α and ICAM-1. nih.gov
Aloe-emodin Adenine-induced mouse model Chronic Kidney Disease (CKD) Fibrosis Ameliorated renal fibrosis; decreased glomerulosclerosis and interstitial fibrosis; improved kidney function. Inhibition of the PI3K/Akt/GSK3β signaling pathway. nih.gov

Gastrointestinal Modulatory Research (e.g., Enhancing Colonic Membrane Permeability)

The effects of aloe-emodin and its parent compounds on gastrointestinal function, particularly colonic membrane permeability, are complex. Research in a rat model of irritable bowel syndrome (IBS) demonstrated that aloe-emodin could alleviate symptoms by suppressing colonic epithelial cell permeability. figshare.com In this study, aloe-emodin also promoted the proliferation of colonic epithelial cells and reduced inflammation, suggesting a protective role for the intestinal barrier. figshare.com The mechanism was linked to the regulation of hypoxia-inducible factor-1α (HIF-1α). figshare.com

Conversely, other studies have investigated the absorption and metabolism of these compounds. Aloin (B1665253), the glycoside precursor to aloe-emodin, is known to be hydrolyzed by gut microbiota to form aloe-emodin. dovepress.com In vitro studies using Caco-2 cell monolayers and everted gut sacs have been used to measure the absorption rates of aloin and aloe-emodin, indicating that they do permeate the intestinal barrier to enter circulation. nih.govresearchgate.net One study noted that while aloin itself could compromise the integrity of the intestinal barrier at higher concentrations, its metabolic product, aloe-emodin, did not alter epithelial cell permeability. nih.gov This suggests that the conversion of aloin to aloe-emodin by gut bacteria is a critical step that influences its ultimate effect on the colonic membrane.

Table 6: Research on Gastrointestinal Modulatory Effects

Compound Model Key Findings Proposed Mechanism
Aloe-emodin Deoxycholic acid-induced IBS rat model; LPS-treated NCM460 cells Alleviated IBS symptoms; suppressed colonic permeability; promoted cell proliferation and reduced inflammation. Regulation of Hypoxia-inducible factor-1α (HIF-1α). figshare.com
Aloin In vitro rat fecal slurry; Caco-2 cells Altered intestinal barrier function (increased permeability) at higher concentrations. Direct effect on epithelial cells. nih.gov

Molecular Mechanisms and Cellular Interactions of Aloe Emodin Glucoside

Signal Transduction Pathway Modulation

The biological effects of aloe-emodin-glucoside are often mediated by its ability to modulate critical signaling cascades that govern cell proliferation, survival, and inflammation.

MEK/ERK Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade involved in cell growth and survival. Research has shown that Aloe-emodin (B1665711) 3-O-glucoside (AE3G) can significantly inhibit this pathway. In studies involving non-small-cell lung cancer (NSCLC) cells, AE3G was found to suppress the activation of both MEK and ERK signaling proteins. nih.gov This inhibition contributes to the compound's ability to diminish cancer cell growth and migration. nih.gov The deactivation of the MEK/ERK pathway is a key mechanism underlying the pro-apoptotic effects of AE3G in these cancer cells. nih.gov In contrast, the aglycone, aloe-emodin, has been noted in some contexts to downregulate the anticancer activity of cisplatin (B142131) by blocking ERK activation. nih.gov

Akt/mTOR Pathway

The Akt (Protein Kinase B)/mTOR (mammalian Target of Rapamycin) pathway is another crucial regulator of cell survival, proliferation, and metabolism. Aloe-emodin 3-O-glucoside has been demonstrated to effectively suppress the activation of Akt signaling proteins in non-small-cell lung cancer cells. nih.gov This action is linked to its anticancer effects, including the inhibition of cell growth and the induction of apoptosis. nih.gov

The aglycone form, aloe-emodin, has been more extensively studied in this context. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells, including breast cancer and non-small cell lung carcinoma. nih.govtexilajournal.com Specifically, aloe-emodin can directly bind with the mTORC2 complex and inhibit its kinase activity, which is necessary for the phosphorylation and activation of Akt at the Ser473 site. scispace.com This disruption of the Akt/mTOR pathway by aloe-emodin contributes to its antiproliferative and pro-apoptotic activities. nih.govtexilajournal.comrsc.org

Modulation of MEK/ERK and Akt/mTOR Pathways
CompoundPathwayEffectCell Line(s)Key Findings
Aloe-emodin 3-O-glucosideMEK/ERKInhibitionA549, NCI-H460, NCI-H1299 (NSCLC)Suppresses activation of MEK/ERK proteins, leading to reduced cell growth and migration. nih.gov
Aloe-emodin 3-O-glucosideAktInhibitionA549, NCI-H460, NCI-H1299 (NSCLC)Suppresses activation of Akt, contributing to apoptosis. nih.gov
Aloe-emodin (Aglycone)PI3K/Akt/mTORInhibitionPC3 (Prostate Cancer), SkBr3 (Breast Cancer)Inhibits mTORC2 kinase activity, preventing Akt phosphorylation and activation. nih.govscispace.com

TLR-2/MAPK/NF-κB Signaling Pathway

The Toll-like receptor 2 (TLR-2) is a pattern recognition receptor that initiates inflammatory responses through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Interestingly, the glycosylated form of emodin (B1671224) shows a different effect compared to its aglycone. Emodin 8-O-glucoside (E8G) has been found to prime macrophages, enhancing innate immunity. nih.gov It significantly increases the expression of TLR-2 mRNA and promotes the phosphorylation of MAPKs, specifically JNK and p38. nih.govmdpi.com This activation leads to the nuclear translocation of NF-κB and the secretion of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Conversely, the aglycone aloe-emodin has been reported to exert an anti-inflammatory effect by inhibiting this pathway. researchgate.net In macrophages stimulated with a TLR2 agonist, aloe-emodin suppressed the TLR2-mediated activation of NF-κB and MAPK signaling pathways. researchgate.netsemanticscholar.orgbvsalud.org It attenuated the expression of proinflammatory cytokines and reduced the phosphorylation of ERK1/2, p38, and JNK. semanticscholar.orgbvsalud.org

PPARα/γ-AMPK-SIRT1 Pathway

The Peroxisome proliferator-activated receptor (PPAR) α/γ, AMP-activated protein kinase (AMPK), and Sirtuin 1 (SIRT1) pathway is a key network regulating cellular energy metabolism and inflammation. Research on the direct interaction of this compound with this pathway is limited. However, studies on its aglycone, emodin, have shown significant modulation of this cascade. Emodin is reported to activate the PPARα/γ-AMPK pathway. nih.govresearchgate.net This activation is linked to the regulation of fatty acid metabolism and has been explored for its anti-influenza A virus effects. nih.gov Activation of AMPK, a central energy sensor, by emodin can also lead to the activation of the AMPK/SIRT1 signaling pathway, which plays a role in reducing oxidative stress and inflammation. researchgate.net Furthermore, aloe-emodin has been shown to improve mitophagy in models of Alzheimer's disease by activating the AMPK/PGC-1α/SIRT3 signaling pathway, which is closely related. nih.gov

Protein Kinase C (PKC) Isozymes

Modulation of Inflammatory and Other Signaling Pathways
CompoundPathwayEffectCell Line(s)Key Findings
Emodin 8-O-glucosideTLR-2/MAPK/NF-κBActivationRAW264.7 (Macrophages)Increases TLR-2 expression and phosphorylation of JNK/p38, leading to NF-κB activation and cytokine secretion. nih.gov
Aloe-emodin (Aglycone)TLR-2/MAPK/NF-κBInhibitionRAW264.7 (Macrophages)Suppresses TLR2-mediated activation of NF-κB and MAPK, reducing inflammation. researchgate.netsemanticscholar.org
Emodin (Aglycone)PPARα/γ-AMPKActivationA549 (Lung)Activates the pathway, influencing fatty acid metabolism. nih.gov
Aloe-emodin (Aglycone)PKC IsozymesModulation/InhibitionU-373MG (Glioma), CH27 (Lung)Suppresses overall PKC activity and alters the expression of specific isozymes (e.g., PKCδ, PKCε). nih.govnih.gov

Cellular Energetics and Metabolic Pathways Disruption

Aloe-emodin and its related compounds can significantly impact cellular metabolism and energy production, particularly in cancer cells known for their metabolic plasticity. Studies on melanoma cells have demonstrated that aloe-emodin can disrupt key metabolic pathways, inhibiting cell proliferation. mdpi.comresearchgate.net

The primary mechanisms of this disruption include:

Impairment of Glycolysis and Oxidative Phosphorylation : Aloe-emodin inhibits both glycolysis and mitochondrial oxidative phosphorylation, which are the two main energy production pathways in cells. mdpi.comnih.govnih.gov This dual inhibition effectively cuts off the energy supply needed for rapid cancer cell growth.

Disruption of Mitochondrial Function : The compound induces mitochondrial dysfunction. frontiersin.org This is characterized by a reduction in TCA (tricarboxylic acid) cycle intermediates and an accumulation of mitochondrial reactive oxygen species (ROS). mdpi.comnih.govnih.gov The increase in ROS leads to oxidative stress and an imbalance in the cellular redox state. mdpi.comnih.gov In HeLa cells, aloe-emodin-induced mitochondrial dysfunction leads to the release of cytochrome c and the activation of the caspase-9/3/Gasdermin E axis, triggering pyroptosis. frontiersin.org

Glycolysis Inhibition

Current scientific literature based on the conducted research does not provide specific details on the direct inhibitory effects of this compound on the glycolysis pathway. Research into the metabolic impact of anthraquinone (B42736) glycosides is an evolving field, and the precise interactions of this compound with glycolytic enzymes and fluxes have not been extensively characterized.

Oxidative Phosphorylation Modulation

The specific role of this compound in the modulation of oxidative phosphorylation (OXPHOS) is not extensively detailed in current research. The direct effects of this glycoside on the components of the electron transport chain and ATP synthesis have yet to be fully elucidated.

Tricarboxylic Acid (TCA) Cycle Intermediates

Detailed studies specifically investigating the impact of this compound on the levels of Tricarboxylic Acid (TCA) cycle intermediates are not prominently available in the existing scientific literature. The influence of this compound on the enzymatic activities within the TCA cycle remains an area for further investigation.

Mitochondrial Function and ROS Accumulation

The interaction of anthraquinone glucosides with mitochondrial function presents a complex picture. Emodin-8-O-glucoside has been observed to increase mitochondrial activity, suggesting a protective effect on neuronal cells medchemexpress.com. Conversely, a related compound, chrysophanol-8-O-glucoside, has been reported to induce cytotoxicity in hepatocytes by increasing reactive oxygen species (ROS) and causing mitochondrial damage researchgate.net. These findings indicate that the effects of these glucosides on mitochondrial function and ROS balance may be cell-type specific and dependent on the precise structure of the molecule.

DNA and Gene Expression Regulation

DNA Binding Properties (e.g., G-quadruplexes)

This compound has been identified as a potent G-quadruplex-binding molecule, demonstrating a significant affinity for these unique secondary DNA structures found in the promoter regions of oncogenes. medchemexpress.com Studies have shown that it preferentially binds to and stabilizes G-quadruplex sequences, particularly those of c-KIT and c-MYC. nih.gov This interaction is characterized by a high binding affinity, which is notably greater than its ability to bind to duplex DNA. medchemexpress.comnih.gov The binding is thought to occur primarily through base stacking interactions between the planar anthraquinone moiety of the molecule and the G-quartets of the DNA structure. medchemexpress.com This stabilization of G-quadruplexes can interfere with oncogene transcription, suggesting a potential mechanism for its biological activity. nih.gov

The binding affinity of this compound for G-quadruplexes has been compared to its aglycone, aloe-emodin, and another related compound, aloin (B1665253). Research indicates that while both aloe-emodin and aloe-emodin-8-glucoside are effective G-quadruplex binders, aloe-emodin generally shows the highest binding stabilization. researchgate.netnih.gov

CompoundBinding Affinity (K) M⁻¹Thermal Stabilization (ΔTm)

Data synthesized from research findings indicating comparative binding affinities and thermal stabilization effects. medchemexpress.comnih.gov

Gene Expression Modulation

The specific impact of this compound on global gene expression has not been as extensively profiled as its aglycone, aloe-emodin. However, targeted studies have provided some insights. Research on the related compound emodin-8-O-glucoside (E-8-O-G) has shown that it can modulate the expression of genes involved in the immune response. Specifically, E-8-O-G was found to significantly increase the mRNA expression of Toll-like receptor 2 (TLR-2) in RAW264.7 cells, suggesting a role in enhancing innate immunity. nih.gov

Cell Membrane Permeability and Transport Mechanisms

The cellular uptake and transport of this compound across biological membranes are critical determinants of its bioavailability and subsequent physiological activity. Research into the precise mechanisms governing the transit of this glycoside through cell membranes is ongoing, with current understanding largely derived from studies on its aglycone form, aloe-emodin, and structurally related anthraquinone glycosides. These investigations suggest that the addition of a glucose moiety significantly influences the compound's permeability and transport pathways.

The intestinal absorption of aloe-emodin and its glycoside counterpart, aloin (an aloe-emodin C-glycoside), has been investigated using in vitro models such as Caco-2 cell monolayers and everted gut sacs. nih.govsemanticscholar.orgnih.govresearchgate.net These studies consistently demonstrate that the aglycone, aloe-emodin, exhibits a higher absorption rate compared to its glycosylated form. nih.gov This difference is attributed to the increased lipophilicity of aloe-emodin, which facilitates its passive diffusion across the lipid bilayer of cell membranes. nih.gov In contrast, the more hydrophilic nature of the glycoside restricts this passive movement.

Evidence suggests that the transport of anthraquinone glycosides is not solely reliant on passive diffusion and may involve carrier-mediated transport systems. The sodium-dependent glucose transporter 1 (SGLT1) has been implicated in the intestinal absorption of similar compounds. nih.gov It is hypothesized that this compound may be recognized and transported by SGLT1, a mechanism that is crucial for the uptake of various dietary flavonoid glycosides. nih.gov Once inside the enterocytes, it is likely that the glycoside undergoes enzymatic hydrolysis to release the active aglycone, aloe-emodin. nih.gov

Furthermore, studies have indicated that emodin-8-O-glucoside possesses the ability to penetrate the blood-brain barrier, a highly selective barrier that restricts the passage of most substances into the central nervous system. nih.gov This finding implies that specific transport mechanisms may be in place to facilitate the entry of this glycoside into the brain, although the exact transporters involved have yet to be fully elucidated.

Detailed Research Findings

In vitro studies utilizing Caco-2 cell monolayers, a widely accepted model for intestinal absorption, have provided quantitative data on the permeability of aloe-emodin and its glycoside, aloin. These findings offer insights into the transport kinetics of these related compounds.

A comparative study on the absorption of aloin and aloe-emodin in Caco-2 cells revealed a dose-dependent increase in the absorption of aloe-emodin. nih.gov However, at higher concentrations (50 µM), the absorption rate of aloe-emodin showed signs of saturation, suggesting the involvement of a carrier-mediated process in addition to passive diffusion. nih.gov In the same model, the percentage of absorption for aloin was found to be lower than that of aloe-emodin, highlighting the reduced permeability of the glycoside. nih.govsemanticscholar.orgnih.govresearchgate.net

The following table summarizes the absorption data for aloe-emodin and its metabolites in the Caco-2 cell model after a one-hour incubation period.

Absorption of Aloe-emodin and its Metabolites in Caco-2 Cell Monolayers

Initial Concentration (µM)Aloe-emodin Transported (nmol/cm²)Metabolized Conjugates Transported (nmol/cm²)
50.130.06
100.860.12
502.510.92

Data adapted from studies on Caco-2 cell permeability of aloe-emodin, indicating the amount of unchanged compound and its glucuronidated/sulfated conjugates detected on the basolateral side. nih.gov

It is important to note that a significant portion of the transported aloe-emodin is converted into its glucuronide and sulfate (B86663) conjugates during absorption, indicating active metabolic processes within the intestinal cells. nih.gov

Pharmacokinetics and Biotransformation of Aloe Emodin Glucoside

Absorption Profiles (e.g., Intestinal Absorption, Bioavailability Considerations)

The intestinal absorption of aloe-emodin-glucoside is a critical determinant of its systemic bioavailability. As a glycoside, its absorption is generally poor in its intact form. Studies using in vitro models, such as Caco-2 cell monolayers and everted gut sacs, have provided insights into the absorption characteristics of related compounds like aloin (B1665253) (an aloe-emodin (B1665711) C-glycoside) and its aglycone, aloe-emodin.

Research indicates that the absorption of these anthraquinones is relatively low. For instance, in one study, the percentage of absorption for aloin and aloe-emodin ranged from 5.51% to 6.60% and 6.60% to 11.32%, respectively. nih.govnih.govresearchgate.net A significant portion of these compounds is transformed during absorption, with up to 18.18% of aloe-emodin being absorbed as glucuronidated or sulfated conjugates. nih.govnih.govresearchgate.net This suggests that while the parent glycoside may have limited permeability, its metabolites can enter systemic circulation.

The aglycone form, aloe-emodin, demonstrates a higher absorption rate than its glycoside counterpart, aloin. nih.gov This difference may be attributed to the lipophilicity of the aglycone, which facilitates passive diffusion across the intestinal membrane. nih.gov However, the absorption of aloe-emodin is not solely passive. Evidence suggests the involvement of glucose transporters, such as the sodium-dependent glucose co-transporter (SGLT1), in the intestinal uptake of emodin (B1671224), a structurally similar anthraquinone (B42736), which may also apply to aloe-emodin. nih.gov

Table 1: In Vitro Absorption of Aloe-emodin and Related Compounds


CompoundConcentration (µM)Absorption Rate (%)ModelReference
Aloin5-505.51 - 6.60Caco-2/Everted Gut Sac[4, 11]
Aloe-emodin5-506.60 - 11.32Caco-2/Everted Gut Sac[4, 11]
Aloesin5-507.61 - 13.64Caco-2/Everted Gut Sac[4, 11]

Distribution and Systemic Exposure

Following absorption, aloe-emodin and its metabolites are distributed throughout the body. Pharmacokinetic studies in rats have shown that after intravenous administration of aloe-emodin, the major molecules found in the blood are aloe-emodin glucuronides and rhein (B1680588) sulfates. researchgate.netnih.gov When administered orally, the parent form of aloe-emodin is not readily absorbed, and the systemic exposure is primarily to its metabolites, with aloe-emodin glucuronide being the most abundant, followed by rhein glucuronide and rhein. researchgate.netnih.gov

Anthraquinones, in general, tend to distribute to tissues and organs with high blood flow, such as the liver, kidneys, and spleen. hku.hk Studies have reported higher concentrations of aloe-emodin and its metabolites in the liver compared to plasma. researchgate.net This distribution pattern is significant as it can influence both the therapeutic effects and potential toxicity of the compound. For instance, the accumulation in the liver may be related to reported hepatotoxicity at high doses. researchgate.net

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound is extensive and involves several key metabolic pathways, including glucuronidation, sulfation, and conversion to its aglycone, aloe-emodin, which can be further metabolized.

Glucuronidation is a major phase II metabolic pathway for aloe-emodin. researchgate.netnih.gov In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of aloe-emodin, forming aloe-emodin glucuronides. This conjugation increases the water solubility of the compound, facilitating its excretion. In vitro studies with Caco-2 cells, a model for the human intestinal epithelium, have demonstrated that these cells are capable of metabolizing aloe-emodin into its glucuronides. nih.gov Following oral administration of aloe-emodin in rats, aloe-emodin glucuronide is the predominant metabolite in systemic circulation. researchgate.netnih.gov

Sulfation is another important phase II conjugation reaction involved in the metabolism of aloe-emodin. researchgate.netnih.gov This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfonate group to the molecule. Following intravenous administration of aloe-emodin, rhein sulfates were identified as significant metabolites in the blood. researchgate.netnih.gov Similar to glucuronidation, sulfation enhances the water solubility of the metabolites, aiding in their elimination from the body.

The initial and crucial step in the metabolism of this compound is its hydrolysis to the aglycone, aloe-emodin. This conversion is primarily carried out by the intestinal microflora. nih.gov Once formed, aloe-emodin can undergo further biotransformation. One of the key metabolites of aloe-emodin is rhein. researchgate.netnih.gov The conversion of aloe-emodin to rhein involves the oxidation of the hydroxymethyl group at the C-3 position to a carboxylic acid. Rhein itself is pharmacologically active and can undergo further glucuronidation and sulfation. researchgate.netnih.gov

Role of Intestinal Microflora in Biotransformation

The intestinal microflora plays a pivotal role in the biotransformation of this compound. The glycosidic bond in this compound is resistant to hydrolysis by host digestive enzymes in the upper gastrointestinal tract. However, upon reaching the colon, the gut microbiota, which possesses a wide array of enzymatic activities, can cleave this bond, releasing the aglycone, aloe-emodin. nih.gov

This microbial transformation is essential for the subsequent absorption and systemic effects of the compound. Without the action of the intestinal microflora, the bioavailability of the active aglycone would be significantly lower. The released aloe-emodin can then be absorbed through the colonic mucosa or further metabolized by the gut bacteria before absorption. nih.gov The interaction between aloe-emodin and the gut microbiota is reciprocal, as studies have shown that aloe-emodin can also alter the composition and metabolism of the gut microbiome. researcher.life

Table 2: Compound Names Mentioned in the Article


Compound Name
This compound
Aloin
Aloe-emodin
Aloesin
Emodin
Rhein
Aloe-emodin glucuronide
Rhein sulfate (B86663)
Rhein glucuronide

Elimination and Excretion Profiles

The elimination and excretion of this compound are complex processes that primarily involve its biotransformation into various metabolites prior to removal from the body. After administration, this compound is subject to metabolic changes, and its subsequent metabolites are eliminated through several key pathways. The primary routes for the excretion of anthraquinone compounds and their derivatives are through the kidneys into urine and via the hepatobiliary system into bile, which is then eliminated in the feces. researchgate.netnih.gov

Once in the body, this compound is metabolized into its aglycone, aloe-emodin, which then undergoes further biotransformation. The main metabolites identified are aloe-emodin glucuronides and rhein sulfates or glucuronides. researchgate.net These conjugated forms are more water-soluble, facilitating their excretion. Research in rat models has shown that after intravenous administration of aloe-emodin, the major circulating molecules are aloe-emodin glucuronides and rhein sulfates. researchgate.netnih.gov These metabolites are then excreted in both bile and urine. researchgate.net

Studies have indicated that the elimination of aloe-emodin and its metabolites follows first-order kinetics. researchgate.net The process of glucuronidation is a critical step, as it converts the parent compounds into more hydrophilic glucuronides that can be more easily transported out of cells and eliminated from the body, often via urine or bile. nih.gov The involvement of both renal and biliary excretion pathways highlights the roles of the kidneys and the liver in the clearance of these compounds. researchgate.netnih.gov Furthermore, evidence suggests the existence of hepato-intestinal circulation, where metabolites excreted in the bile can be reabsorbed from the intestine, which can influence their plasma concentration over time. nih.gov

Research Findings on Elimination and Excretion

Excretion RouteExcreted CompoundsKey Research FindingsCitations
Urine- Aloe-emodin glucuronides
  • Rhein sulfates/glucuronides
  • Following administration, conjugated metabolites of aloe-emodin are found in the urine. This pathway is a significant route for the elimination of systemically absorbed and metabolized compounds. researchgate.net
    Bile / Feces- Aloe-emodin glucuronides
  • Rhein sulfates/glucuronides
  • The liver metabolizes aloe-emodin into glucuronide and sulfate conjugates, which are then secreted into the bile and subsequently eliminated through the feces. This is a major route for anthraquinone excretion. researchgate.netnih.gov
    Intestinal- Aloe-emodin anthrone (B1665570)
  • Rhein anthrone
  • In the large intestine, these active metabolites can influence water secretion, contributing to the purgative effects associated with some anthraquinones. nih.gov

    Toxicological Research and Safety Evaluation of Aloe Emodin Glucoside

    In Vitro and In Vivo Cytotoxicity Studies

    The cytotoxic effects of aloe-emodin (B1665711), the aglycone of aloe-emodin-glucoside, have been evaluated across numerous studies, primarily focusing on cancer cell lines. These studies indicate that aloe-emodin's impact is dose-dependent and varies based on the cell type.

    In Vitro Findings:

    Aloe-emodin has demonstrated cytotoxic effects against various human cancer cell lines, including those of the lung, colon, breast, and prostate.

    One study reported that aloe-emodin exhibited significant cytotoxic effects in DU145 human prostate cancer cells, with a notable increase in lactose (B1674315) dehydrogenase (LDH) release, indicating plasma membrane damage. The percentage of LDH release was found to be 9.25% ± 2.59% at 5 μM, increasing to 77.28% ± 3.52% at 25 μM.

    In another study, aloe-emodin was the most cytotoxic among four tested anthraquinones against CCRF-CEM (acute lymphoblastic leukemia) cells, with an IC50 value of 9.872 μM.

    High doses (>100 µg/mL) of aloe-emodin were found to significantly decrease the viability of RAW 264.7 mouse macrophage cells, while lower doses showed no cytotoxicity.

    Research on gastric cancer cell lines MGC-803 and SGC-7901 showed that aloe-emodin exhibited a stronger inhibitory effect on the MGC-803 cell line.

    The antiproliferative effect of aloe-emodin was also evaluated on human glioblastoma (U373), breast carcinoma (MCF-7), and colorectal cancer (HT-29) cell lines, showing a dose-dependent effect. The IC50 values at 48 hours were 18.59 µg/mL for U373, 16.56 µg/mL for MCF-7, and 5.38 µg/mL for HT-29 cells.

    IC50 Values of Aloe-emodin in Various Cancer Cell Lines

    Cell LineCancer TypeIC50 Value (µM)Reference
    CCRF-CEMAcute Lymphoblastic Leukemia9.872
    CEM/ADR5000Drug-Resistant Leukemia12.85
    HCT116(p53 +/+)Colon Cancer16.47
    U87.MGGlioblastoma21.73
    MDA-MB-231-pcDNABreast Cancer22.3
    HEK293Embryonic Kidney Cells16.9

    In Vivo Findings:

    Information specifically detailing in vivo cytotoxicity studies for this compound is limited. However, studies on related compounds provide some context. For example, toxicokinetic studies of emodin-8-O-β-D-glucoside in rats detected aloe-emodin-8-O-β-D-glucoside as a metabolite, suggesting in vivo conversion and potential for systemic exposure.

    Genotoxicity and Mutagenicity Assessments (e.g., DNA Breaks, Micronuclei Induction, Topoisomerase II Inhibition)

    The genotoxic potential of aloe-emodin has been a significant area of investigation, with several studies indicating its ability to induce DNA damage and interfere with cellular processes.

    DNA Breaks:

    Aloe-emodin has been shown to induce DNA single-strand breaks in human lung carcinoma H460 cells, as demonstrated by the comet assay.

    An in vivo comet assay in mice showed that aloe-emodin induced primary DNA damage in both the liver and kidney after oral administration, suggesting an in vivo genotoxic mechanism. However, a more recent in vivo study concluded that aloe-emodin does not induce DNA strand breakage in the kidney and colon of male mice.

    Micronuclei Induction:

    In vitro studies using mouse lymphoma L5178Y cells have shown that aloe-emodin can induce the formation of micronuclei, which is an indicator of chromosomal damage.

    Conversely, an in vivo micronucleus test in rats given single oral doses of up to 1500 mg/kg bw did not show any genotoxic activity.

    Topoisomerase II Inhibition:

    Aloe-emodin has been identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, aloe-emodin can interfere with DNA decatenation, leading to disruptions in cell division.

    Summary of Genotoxicity and Mutagenicity Findings for Aloe-Emodin

    AssaySystemFindingReference
    Comet AssayHuman Lung Carcinoma Cells (In Vitro)Induces DNA single-strand breaks
    Comet AssayMouse (In Vivo - Liver, Kidney)Induced primary DNA damage
    Comet AssayMouse (In Vivo - Kidney, Colon)No genotoxic activity observed
    Micronucleus TestMouse Lymphoma Cells (In Vitro)Induced micronuclei formation
    Micronucleus TestRat (In Vivo)No genotoxic activity observed
    Topoisomerase II InhibitionDNA Decatenation Assay (In Vitro)Inhibited topoisomerase II-mediated decatenation

    Organ-Specific Toxicity Research (e.g., Hepatotoxicity, Nephrotoxicity)

    Concerns regarding the organ-specific toxicity of anthraquinone (B42736) derivatives, including aloe-emodin, have prompted research into their effects on the liver and kidneys.

    Hepatotoxicity:

    Some reports have raised concerns about the potential hepatotoxicity of aloe-emodin. In vitro studies using human hepatoma cell lines (HepG2/C3A and HuH-7) have been conducted to assess the cytotoxicity of various anthraquinones, including aloe-emodin-8-glucoside.

    One study screened six anthraquinone glycosides for cytotoxicity in L-02 hepatocytes and found that chrysophanol-8-O-glucoside exhibited strong hepatotoxicity. While this study did not single out this compound as the most toxic, it highlights the potential for this class of compounds to affect liver cells.

    Nephrotoxicity:

    The kidneys are a major route for the elimination of anthranoid metabolites, making them a potential target for toxicity.

    Studies have investigated the effects of aloe-emodin on renal cells. One study indicated that aloe-emodin could induce apoptosis in HK-2 human kidney cells through the endoplasmic reticulum stress response.

    Conversely, other research suggests a protective role. For instance, aloe-emodin has been shown to ameliorate diabetic nephropathy in rat models by inhibiting renal interstitial fibrosis and inflammation. Another study found that aloe-emodin can suppress the progression of renal fibrosis in mice.

    Carcinogenicity Risk Assessment and Related Studies

    The potential carcinogenicity of aloe-containing products has been linked to their hydroxyanthracene derivative content, including aloins and aloe-emodin.

    Regulatory Context:

    Concerns about the genotoxicity and carcinogenicity of hydroxyanthracene derivatives have led to regulatory scrutiny. The European Food Safety Authority (EFSA) concluded that these substances may be genotoxic and carcinogenic. This has led to regulations on their use in food products.

    Mechanistic Insights:

    The carcinogenic risk is often considered to be mediated by a genotoxic effect. Aloins and aloe-emodin have been identified as the main contributors to the colonic carcinogenicity observed in a 2-year bioassay of an orally administered Aloe vera whole leaf extract in rats.

    Advanced Analytical Methodologies for Aloe Emodin Glucoside Research

    Chromatographic Techniques for Identification and Quantification

    Chromatography is a fundamental technique for separating complex mixtures. In the context of aloe-emodin-glucoside research, various chromatographic methods are employed to isolate the compound before its identification and quantification.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthraquinone (B42736) glycosides, including this compound. It is frequently used for both qualitative and quantitative assessments in herbal extracts and formulations. A key advantage of HPLC is its ability to separate non-volatile and thermally unstable compounds in their native form.

    In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. Researchers have developed methods for the simultaneous separation of multiple anthraquinones, including aloe-emodin (B1665711) and its related compounds. dergipark.org.tr For instance, one study successfully separated three distinct aloe-emodin glucosides using HPLC coupled with a photodiode array (PDA) detector. The different glucosides were resolved based on their retention times (t R), which were 10.32 min, 9.69 min, and 9.31 min, respectively. researchgate.net The method's conditions, such as the specific column, mobile phase composition (e.g., methanol-water-acetic acid mixtures), flow rate, and column temperature, are optimized to achieve the best possible separation. dergipark.org.trnih.gov

    Table 1: HPLC Retention Times for Aloe-emodin Glucosides

    Compound Retention Time (t R)
    Aloe-emodin glucoside P1 10.32 min
    Aloe-emodin glucoside P2 9.69 min
    Aloe-emodin glucoside P3 9.31 min

    Data sourced from a study on the glycosylation of aloe-emodin. researchgate.net

    Ultra-Performance Liquid Chromatography (UPLC)

    Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher pressures. nih.gov

    UPLC is highly effective for the rapid quantification of multiple anthraquinone derivatives simultaneously. nih.gov For example, a UPLC method can separate five different anthraquinones, including aloe-emodin, in a runtime as short as three minutes. nih.gov These methods are validated for precision, accuracy, and linearity to ensure reliable and reproducible results. The enhanced separation power of UPLC is particularly beneficial when analyzing complex matrices where this compound may be present alongside numerous other related compounds. researchgate.net

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, its application to compounds like this compound is limited by their low volatility and thermal instability. Direct analysis by GC-MS is often not feasible as the high temperatures required for vaporization can cause the glycosidic bond to break and the molecule to degrade.

    To overcome this limitation, a derivatization step is necessary. nih.gov This involves chemically modifying the analyte to increase its volatility and thermal stability. For anthraquinones like aloe-emodin, trimethylsilyl (TMS) derivatives are commonly prepared before GC-MS analysis. nih.govresearchgate.net This procedure allows for the successful determination of low levels of the compound in various aloe-based products. nih.gov The method can achieve high sensitivity, with detection limits in the parts-per-million (ppm) range. researchgate.net

    Mass Spectrometry (MS) Based Approaches

    Mass spectrometry is an indispensable tool in the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is one of the most selective and sensitive methods for analyzing hydroxyanthracene derivatives and their glycosides. researchgate.net This technique involves separating the compounds using LC, followed by ionization and analysis in a mass spectrometer. The tandem MS capability (MS/MS) allows for the fragmentation of a selected parent ion into product ions, which provides a highly specific "fingerprint" for the compound, enhancing confidence in its identification.

    LC-MS/MS methods have been developed for the simultaneous determination of aloe-emodin and its parent glycoside, aloin (B1665253), in various products. These methods are often validated according to stringent regulatory guidelines and are noted for their ability to detect very low concentrations of the analytes. researchgate.netingentaconnect.com The technique is robust enough to handle complex matrices, and with appropriate sample preparation, matrix effects such as ion suppression or enhancement can be minimized.

    Table 2: LC-MS/MS Parameters for Anthraquinone Analysis

    Parameter Details
    Ionization Mode Electrospray Ionization (ESI) Negative Mode
    Parent Ion (m/z) Specific to the analyte (e.g., aloe-emodin) massbank.eu
    Fragment Ions (m/z) Used for confirmation and quantification researchgate.net
    Linear Range e.g., 1.0 to 500 ng/mL for aloe-emodin

    Parameters are typically optimized for each specific analyte and instrument.

    High-Resolution Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (HRQTOF-ESI/MS)

    For unambiguous identification and structural confirmation of this compound, high-resolution mass spectrometry (HRMS) techniques are employed. High-Resolution Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (HRQTOF-ESI/MS) provides highly accurate mass measurements, often to within a few parts per million. researchgate.net This level of accuracy allows for the determination of the elemental formula of a compound, which is a critical step in its identification.

    In one study, HRQTOF-ESI/MS was used to confirm the structures of enzymatically produced aloe-emodin glucosides. researchgate.net The analysis provided the exact mass of the compounds, which allowed for the differentiation between mono- and di-glucosides. For instance, the observed mass for aloe-emodin monoglucosides was m/z 455.0947, and for the diglucoside, it was m/z 617.1475, both detected as sodium adducts ([M+Na]+). researchgate.net This high degree of mass accuracy, combined with fragmentation data, provides definitive structural evidence.

    Table 3: High-Resolution Mass Data for Aloe-emodin Glucosides

    Glucoside Type Ion Mode Observed Mass (m/z)
    Monoglucosides (P1, P2) [M+Na]+ 455.0947
    Diglucoside (P3) [M+Na]+ 617.1475

    Data obtained from HRQTOF-ESI/MS analysis. researchgate.net

    Spectroscopic Methods for Structural Elucidation and Purity Assessment

    Spectroscopic techniques are fundamental in the study of natural compounds like this compound, providing critical information for confirming its chemical structure and evaluating its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

    One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR are used to identify the different types of protons and carbons present. In the ¹H NMR spectrum of an aloe-emodin glycoside, characteristic signals include two mutually linked protons, which are absent in the spectrum of the aglycone (aloe-emodin), indicating the presence of a sugar unit scispace.com.

    Two-dimensional (2D) NMR experiments are employed for more complex structural assignments. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivities between protons and carbons, confirming the specific attachment point of the glucose moiety to the aloe-emodin core and its stereochemistry scispace.com. For instance, HMBC can show long-range correlations between the anomeric proton of the glucose and the carbon atom of the aloe-emodin skeleton, pinpointing the glycosylation site. The complete assignment of ¹H and ¹³C signals is crucial for unequivocally confirming the identity of this compound.

    | NOESY | Shows correlations between protons that are close in space (through-space interactions). | Helps to determine the relative stereochemistry of the molecule scispace.com. |

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the anthraquinone structure in this compound. The resulting spectrum provides information about the electronic transitions within the molecule, which is valuable for both identification and quantification.

    The UV-Vis spectrum of an aloe-emodin glycoside shows characteristic absorption maxima (λmax). For example, one study identified UV absorption maxima at 260, 300, and 430 nm for a related aloe-emodin glycoside scispace.com. The aglycone, aloe-emodin, has shown maximum absorbance at wavelengths around 428.5 nm and 434 nm rjptonline.orgresearchgate.net. These absorption bands are characteristic of the anthraquinone core and can be used as a fingerprint for identifying the compound. UV-Vis spectroscopy is also a primary method for assessing purity and determining the concentration of this compound in solutions, often used in conjunction with chromatography techniques like HPLC jfda-online.com.

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum displays absorption bands corresponding to specific functional groups present in the molecule.

    For this compound, IR spectroscopy can confirm the presence of key functional groups. Expected absorption bands would include:

    Hydroxyl (-OH) groups: A broad band due to the numerous hydroxyl groups on both the anthraquinone core and the glucose moiety.

    Carbonyl (C=O) groups: Strong absorption bands characteristic of the quinone structure.

    Aromatic (C=C) bonds: Bands corresponding to the stretching vibrations of the aromatic rings.

    C-O bonds: Absorptions related to the ether linkage of the glycoside and the alcohol groups.

    By analyzing the positions and intensities of these bands, IR spectroscopy serves as a valuable qualitative tool for confirming the identity and functional group composition of this compound nih.govsciopen.com. It can also be used to study interactions, as changes in the characteristic vibrations of amide groups in a target protein can indicate conformational changes upon binding with the compound sciopen.com.

    Capillary Electrophoresis with Fluorescence Detection (CE-FLD)

    Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in an electric field applied across a narrow capillary tube chromatographyonline.com. When coupled with Laser-Induced Fluorescence (LIF) detection, also known as Fluorescence Detection (FLD), it becomes an extremely sensitive analytical method springernature.com.

    CE-FLD is well-suited for the analysis of fluorescent compounds like this compound. The methodology involves:

    Injection: A small plug of the sample is introduced into the capillary filled with a background electrolyte buffer.

    Separation: A high voltage is applied, causing the charged analytes to migrate through the capillary at different velocities. Neutral molecules can be separated using techniques like Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

    Detection: As the separated components pass a detection window, a laser excites the fluorescent analyte. The emitted fluorescence is then collected and measured by a detector, providing high sensitivity and selectivity nih.gov.

    This technique offers several advantages for this compound research, including very small sample volume requirements, high separation efficiency (often achieving over one million theoretical plates), and rapid analysis times chromatographyonline.comnih.gov. The high sensitivity, with detection limits often in the nanomolar range or lower, makes it ideal for analyzing trace amounts of the compound in complex biological matrices chromatographyonline.comresearchgate.net.

    Biophysical Methods for Compound-Target Interactions

    Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Various biophysical techniques are employed to study these non-covalent interactions, providing data on binding affinity, stoichiometry, and kinetics.

    Absorbance and Fluorescence Spectroscopy: These methods are used to monitor changes in the spectral properties of either the compound or its target molecule upon binding.

    Absorbance Spectral Titration: Changes in the UV-Vis absorption spectrum of this compound upon the addition of a target molecule (like DNA G-quadruplex sequences) can indicate an interaction and be used to calculate binding constants acs.org.

    Fluorescence Spectral Titration: The intrinsic fluorescence of a target protein (e.g., from tryptophan residues) may be quenched or enhanced upon binding to a ligand. Alternatively, the fluorescence of the compound itself can be monitored. Studies on the related compound aloe-emodin have used fluorescence quenching experiments to demonstrate that it statically quenches the endogenous fluorescence of α-glucosidase, indicating the formation of a compound-enzyme complex sciopen.com.

    Dye Displacement Assays: This is a fluorescence-based method used to study the binding of a compound to a target, often nucleic acids. A fluorescent dye that binds to the target is first used. The addition of a compound that competes for the same binding site will displace the dye, leading to a decrease in fluorescence. This method has been successfully used to confirm the interaction of this compound with G-quadruplex DNA structures acs.org.

    Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is a powerful tool that can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the compound-target interaction.

    Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target molecule is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding of the compound to the target causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

    Table 2: Biophysical Methods for Studying this compound-Target Interactions

    Method Principle Key Parameters Measured Example Application
    Absorbance Spectroscopy Measures changes in the absorption of light upon binding. Binding constant (Ka) Studying the interaction of this compound with G-quadruplex DNA acs.org.
    Fluorescence Spectroscopy Measures changes in fluorescence intensity, emission wavelength, or polarization upon binding. Binding constant (Ka), quenching mechanism Investigating the binding of aloe-emodin to α-glucosidase sciopen.com.
    Dye Displacement Assay Measures the displacement of a fluorescent probe from a target by a competing ligand. Confirmation of binding, relative affinity Confirming the binding of this compound to G-quadruplex DNA acs.org.
    Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event. Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) Characterizing the thermodynamics of compound-protein interactions.

    | Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index on a sensor surface. | Association rate (ka), dissociation rate (kd), binding affinity (Kd) | Real-time analysis of the kinetics of compound-target binding. |

    Translational and Future Research Directions for Aloe Emodin Glucoside

    Development of Novel Formulations and Delivery Systems

    A significant hurdle in the clinical application of aloe-emodin (B1665711), the bioactive form of aloe-emodin-glucoside, is its low bioavailability. nih.gov To address this, research is actively pursuing the development of innovative formulations and delivery systems designed to enhance its solubility, stability, and targeted delivery.

    Nanotechnology offers promising strategies to improve the pharmacokinetic profile of hydrophobic compounds like aloe-emodin. Various nanocarrier systems are being investigated to encapsulate aloe-emodin, thereby increasing its bioavailability and enabling targeted delivery to disease sites, which could minimize off-target effects.

    Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Studies have shown that liposomal formulations of aloe-emodin can enhance its ability to penetrate the skin, which could be beneficial for treating skin cancers. nih.gov Cationic liposomes, specifically those based on gemini (B1671429) surfactants, have demonstrated efficient loading of aloe-emodin by utilizing a pH gradient, offering a selective delivery mechanism to target sites. researchgate.net

    Polymeric Nanoparticles: Biodegradable polymers are a key area of research for creating nanoparticles. For instance, a formulation using poly (lactic-co-glycolic acid) (PLGA) to create aloe-emodin nanoparticles (NanoAE) has been developed. nih.gov This NanoAE formulation demonstrated significantly improved efficacy in suppressing cancer cell proliferation and inducing apoptosis in human lung squamous carcinoma cells compared to free aloe-emodin. nih.gov

    Mesoporous Silica (B1680970) Nanoparticles: Inorganic nanomaterials, such as nanoscale mesoporous silica particles like SBA-15, are being explored as drug carriers. nih.gov These particles can be loaded with aloe-emodin to improve its bioavailability. The high surface area and porous nature of SBA-15 allow for efficient drug loading, and its nanoscale size facilitates cellular uptake via endocytosis, potentially leading to enhanced cytotoxic effects on cancer cells. nih.gov

    Peptide Conjugates: To improve specificity, aloe-emodin has been conjugated with peptides designed to target specific receptors on cancer cells. mdpi.com One study developed a conjugate with a peptide targeting HER2-expressing cells, which not only enhanced water solubility and cytotoxicity but also showed specific internalization within the target cancer cells. mdpi.com

    Table 1: Research Findings on Nanocarrier Systems for Aloe-emodin Delivery
    Nanocarrier SystemKey FindingsPotential ApplicationReference
    LiposomesIncreased skin penetration; Dose-dependent cytotoxic effect on epidermoid carcinoma cells.Topical delivery for skin cancer. nih.gov
    Poly (lactic-co-glycolic acid) (PLGA) Nanoparticles (NanoAE)Significantly suppressed cancer cell proliferation and induced apoptosis compared to free aloe-emodin.Treatment of human lung squamous cell carcinoma. nih.gov
    Mesoporous Silica (SBA-15)Increased bioavailability and showed significant potential for antineoplastic effect by destroying cancer cell nuclei.General anticancer drug delivery. nih.gov
    Peptide ConjugatesEnhanced water solubility, higher cytotoxicity, and specific activity towards HER2-expressing cells.Targeted therapy for HER2-positive cancers. mdpi.com

    Rational Design of Enhanced Derivatives with Improved Efficacy and Safety Profiles

    Parallel to formulation development, the rational design of novel derivatives of aloe-emodin aims to create new chemical entities with improved pharmacological properties. By modifying the core anthraquinone (B42736) structure, researchers seek to enhance efficacy, selectivity, and safety.

    Synthetic modifications have led to various derivatives, including:

    Pyrazole-linked derivatives: A series of pyrazole-linked aloe-emodin derivatives were synthesized and showed more potent anticancer activity than the parent compound against breast cancer cell lines (MDA-MB-231 and MCF-7). rsc.org

    Amino-sugar substitution: To increase potential anticancer activity, aloe-emodin glycosides with amino-sugar substitutions have been synthesized. nih.govresearchgate.net This approach is inspired by the structure of doxorubicin, a clinically used anthracycline anticancer agent that possesses an amino-sugar unit. nih.gov

    Xanthine (B1682287) Oxidase Inhibitors: A series of aloe-emodin derivatives were synthesized and evaluated as xanthine oxidase inhibitors for potential use in treating gout. nih.gov One derivative, 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde (A1), showed significant inhibitory activity. nih.gov

    General Derivatives: Many different derivatives have been synthesized through alkylation or bonding with amino acid esters or substituted aromatic amines, showing varying degrees of cytotoxic activity. bohrium.com The goal of these structural modifications is often to overcome issues like the low bioavailability of the parent compound. nih.gov

    Combination Therapies and Synergistic Effects

    Investigating this compound in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of conventional drugs.

    Synergy with Chemotherapeutics: Aloe-emodin has shown synergistic effects when combined with conventional chemotherapy drugs. For example, it facilitates cell death induced by tamoxifen (B1202) in breast cancer cells. nih.gov An additive inhibitory effect was also observed when combined with temozolomide (B1682018) in drug-resistant glioma cell lines. mdpi.com

    Combination with Radiation: The combination of aloe-emodin and radiation has been shown to enhance the radiosensitivity and apoptosis of human cervical cancer cells compared to either treatment alone. researchgate.net

    Photodynamic Therapy: The combined effect of aloe-emodin and photodynamic therapy inhibited migration and invasion in HUVECs cell lines, suggesting a potential role in targeting metastasis. nih.gov

    Antimicrobial Synergy: A mixture of aloe emodin (B1671224), emodin, and rhein (B1680588), when combined with EDTA, synergistically enhanced the antibacterial activity of polymyxins against resistant Acinetobacter baumannii. semanticscholar.org

    Broad Synergistic Potential: A comprehensive review indicated that combinations of emodin or its analogs (like aloe-emodin) with other bioactive compounds exert notable synergistic effects in anticancer, anti-inflammatory, and antimicrobial applications. nih.gov

    Table 2: Examples of Combination Therapies with Aloe-emodin
    Combination Agent/TherapyDisease/ModelObserved Synergistic EffectReference
    TemozolomideDrug-resistant glioma cell linesAdditive inhibitory effect on cell viability. mdpi.com
    Radiation TherapyHuman cervical cancer cells (HeLa)Enhanced radiosensitivity and apoptosis. researchgate.net
    TamoxifenBreast cancer cells (MCF7)Increased antiproliferative activity. nih.gov
    EDTA + PolymyxinsPolymyxin-resistant Acinetobacter baumanniiEnhanced antibacterial activity and bactericidal efficacy. semanticscholar.org

    Advanced Preclinical and Clinical Study Designs

    While numerous preclinical studies have highlighted the potential of aloe-emodin, the translation to clinical settings requires more sophisticated study designs. Future research should move beyond simple in vitro cytotoxicity assays to more complex models that better mimic human physiology and disease. This includes the use of 3D cell cultures, organoids, and patient-derived xenograft (PDX) models. There is a notable lack of clinical trials for this compound, underscoring the need for well-designed Phase I and II trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in human subjects.

    Systems Biology and Omics Approaches for Deeper Mechanistic Insights

    To fully understand the complex mechanisms of action of this compound, researchers are turning to systems biology and multi-omics approaches. These technologies provide a holistic view of the molecular changes induced by the compound within a biological system.

    Metabolomics: This approach analyzes the global metabolic profile of cells or tissues. Studies using metabolomics have revealed that aloe-emodin can inhibit breast cancer metastasis by impacting various metabolic pathways, including polyamine metabolism, the TCA cycle, and glutathione (B108866) metabolism. nih.gov In melanoma cells, a systems metabolomics approach showed that aloe-emodin disrupts metabolic plasticity by impairing glycolysis and mitochondrial function. nih.govmdpi.com

    Transcriptomics: Transcriptional analysis provides a snapshot of the gene expression profile in response to treatment. In HeLa cells, transcriptomic analysis following aloe-emodin treatment revealed extensive changes in gene expression related to cellular pathways like MAPK, p53, and PI3K-Akt. frontiersin.org This system-level analysis helps to identify the broad cellular response and potential molecular targets.

    Network Pharmacology: This computational approach is used to predict the potential targets and mechanisms of a drug. It has been employed to investigate the molecular mechanisms of aloe-emodin in the context of type II diabetes, identifying key target proteins like TNF, TP53, and PPARG and pathways related to insulin (B600854) resistance and glucose metabolism. researchgate.netresearchgate.net

    The integration of these different omics datasets (e.g., genomics, transcriptomics, metabolomics) offers a powerful strategy for discovering biosynthetic pathways and elucidating the compound's mechanism of action on a systems level. rsc.org

    Addressing Metabolic Heterogeneity in Disease Models

    A critical challenge in cancer therapy is the metabolic heterogeneity within tumors, which contributes to disease progression and therapy resistance. nih.govmdpi.com Future research on this compound must account for this complexity. Studies on melanoma have shown that different cell lines, representing distinct metabolic phenotypes, respond to aloe-emodin. nih.govmdpi.com The compound was found to disrupt the metabolic plasticity of these cells by targeting glycolysis, mitochondrial function, and redox homeostasis, regardless of their initial metabolic state. nih.govmdpi.com This suggests that aloe-emodin's ability to target fundamental metabolic vulnerabilities could be a key therapeutic advantage. Future preclinical models should incorporate this heterogeneity to better predict clinical outcomes and identify patient populations most likely to respond to treatment.

    Standardization and Quality Control in Research Samples

    The reliability and reproducibility of research findings on this compound are fundamentally dependent on the quality and consistency of the research samples used. The standardization and rigorous quality control of these samples present significant challenges that must be addressed to ensure the validity of experimental outcomes and to facilitate the translation of research into practical applications.

    A primary challenge in the quality control of this compound is its inherent instability under various conditions. Studies on the aglycone, aloe-emodin, have shown its susceptibility to degradation under acidic and hydrolytic conditions semanticscholar.orgnih.gov. The glycosidic bond in this compound can be cleaved through acid or enzymatic hydrolysis, converting it to its aglycone, aloe-emodin jfda-online.com. This conversion can significantly alter the biological activity of the compound and, therefore, must be carefully controlled and monitored in research samples. Processing and storage conditions, including temperature and pH, can also impact the stability of anthraquinones and their glycosides researchgate.netnih.govnih.gov. For instance, aloe-emodin has been found to be relatively stable to temperature and pH changes, but its precursor, aloin (B1665253), is more sensitive nih.govnih.gov.

    Furthermore, the natural origin of this compound contributes to variability in sample composition. The concentration of anthraquinone glycosides in Aloe vera can vary depending on the species, growing conditions, and processing methods researchgate.net. This variability necessitates the development of robust analytical methods for the accurate quantification of this compound in plant extracts and finished products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques for the identification and quantification of aloe-emodin and related compounds semanticscholar.orgjfda-online.comresearchgate.net. For instance, an HPTLC method has been developed with good resolution for aloe-emodin, achieving a linear relationship in the concentration range of 300-800 ng/spot semanticscholar.org. Similarly, HPLC methods coupled with UV detection have been validated for the analysis of polyphenol glycosides in aloe extracts jfda-online.com.

    The purity of research samples is another critical aspect of quality control. The presence of impurities, including other anthraquinone derivatives or degradation products, can confound experimental results pharmaffiliates.comnih.gov. For example, aloe-emodin can be oxidized to rhein, which may be detected as an impurity in samples nih.gov. Therefore, the development and implementation of methods to identify and quantify potential impurities are essential. Reference standards for aloe-emodin and its impurities are available and can be used for this purpose pharmaffiliates.compharmaffiliates.com. The isolation of pure this compound for use as a reference standard can be challenging due to the complex chemical composition of its natural sources mdpi.com.

    To ensure the consistency and reliability of research on this compound, a multi-faceted approach to standardization and quality control is necessary. This includes the use of well-characterized and authenticated starting materials, validated analytical methods for quantification and purity assessment, and comprehensive stability testing under relevant storage and experimental conditions. A multilaboratory validation study for an HPLC method to analyze aloin A, aloin B, and aloe-emodin demonstrated the feasibility of achieving reproducible results across different laboratories when standardized methods are employed nih.gov.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for identifying and characterizing Aloe-emodin-glucoside in plant extracts?

    • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation. Mass spectrometry (MS) can confirm molecular weight (432.38 g/mol, C₂₁H₂₀O₁₀) . Reference databases like CMAUP provide comparative spectral data for validation .

    Q. How does this compound influence colonic membrane permeability in pharmacological studies?

    • Methodology : Employ in vitro models such as Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and paracellular transport of water-soluble compounds. Dose-response experiments (e.g., 10–100 μM) can quantify permeability-enhancing effects, with controls for cytotoxicity (e.g., MTT assays) .

    Q. What are the stability considerations for this compound in experimental settings?

    • Methodology : Store the compound at -20°C to -80°C in anhydrous DMSO or ethanol to prevent hydrolysis. Monitor degradation via HPLC under varying pH/temperature conditions .

    Advanced Research Questions

    Q. How to design experiments to investigate this compound’s effects on glucose metabolism and insulin signaling pathways?

    • Methodology : Use in vivo diabetic rodent models (e.g., streptozotocin-induced) to assess glucose utilization via oral glucose tolerance tests (OGTT). Pair with in vitro assays (e.g., GLUT4 translocation in 3T3-L1 adipocytes) to study insulin downstream regulators like PI3K/Akt. Validate findings with Western blotting for phosphorylated targets .

    Q. How to resolve contradictions in pharmacological studies regarding this compound’s dual laxative and anti-inflammatory effects?

    • Methodology : Conduct dose- and time-dependent studies to differentiate acute vs. chronic effects. Compare tissue-specific responses (e.g., colon vs. liver) using transcriptomics (RNA-seq) to identify divergent signaling pathways (e.g., NF-κB inhibition vs. aquaporin upregulation) .

    Q. What analytical strategies are optimal for quantifying this compound in complex biological matrices (e.g., plasma or fecal samples)?

    • Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards (e.g., ¹³C-labeled this compound). Validate recovery rates (>85%) and limit of detection (LOD < 1 ng/mL) using spiked matrices .

    Q. How to evaluate the compound’s bioavailability and metabolic fate in preclinical models?

    • Methodology : Administer radiolabeled ¹⁴C-Aloe-emodin-glucoside orally to rodents. Collect plasma, urine, and feces for pharmacokinetic analysis (AUC, Cₘₐₓ, t₁/₂). Identify metabolites via UPLC-Q-TOF-MS and compare with in silico predictions (e.g., SwissADME) .

    Data Analysis and Interpretation

    Q. How to statistically address variability in this compound’s bioactivity across studies?

    • Methodology : Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies. Use subgroup analysis to account for variables like species, dosage, and formulation. Report heterogeneity via I² statistics .

    Q. What computational approaches can predict this compound’s interactions with molecular targets (e.g., ion channels or enzymes)?

    • Methodology : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., GLUT1 or COX-2 from PDB). Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) measurements .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.